molecular formula C38H66O4 B7726129 Octacosyl (E)-ferulate CAS No. 35321-71-2

Octacosyl (E)-ferulate

Cat. No.: B7726129
CAS No.: 35321-71-2
M. Wt: 586.9 g/mol
InChI Key: PIGLOISSVVAGBD-NHQGMKOOSA-N
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Description

Octacosyl (E)-ferulate is a compound that belongs to the class of ferulic acid esters. It is formed by the esterification of octacosanol, a long-chain fatty alcohol, with ferulic acid, a phenolic compound. This compound is known for its potential antioxidant properties and is found in various plant-based materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octacosyl (E)-ferulate typically involves the esterification of octacosanol with ferulic acid. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include:

    Temperature: Typically around 60-80°C.

    Catalysts: Acidic catalysts like sulfuric acid or enzymatic catalysts like lipases.

    Solvents: Organic solvents such as toluene or hexane are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts, such as immobilized enzymes, can enhance the efficiency and selectivity of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Octacosyl (E)-ferulate can undergo various chemical reactions, including:

    Oxidation: The phenolic group in ferulic acid can be oxidized to form quinones.

    Reduction: The ester bond can be reduced to yield the corresponding alcohol and acid.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to produce octacosanol and ferulic acid.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Octacosanol and ferulic acid.

    Hydrolysis: Octacosanol and ferulic acid.

Scientific Research Applications

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.

    Industry: Used in the formulation of cosmetics and skincare products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of octacosyl (E)-ferulate primarily involves its antioxidant activity. The phenolic group in ferulic acid can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, the long-chain fatty alcohol (octacosanol) may enhance the compound’s ability to integrate into cell membranes, providing further protection against oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Octacosanol: A long-chain fatty alcohol with potential cholesterol-lowering effects.

    Ferulic Acid: A phenolic compound with antioxidant and anti-inflammatory properties.

    Other Ferulic Acid Esters: Compounds like ethyl ferulate and methyl ferulate, which also exhibit antioxidant properties.

Uniqueness

Octacosyl (E)-ferulate is unique due to the combination of a long-chain fatty alcohol and a phenolic acid. This combination enhances its solubility in lipophilic environments and its ability to integrate into biological membranes, providing a dual protective effect against oxidative stress.

Properties

IUPAC Name

octacosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H66O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(40)32-30-35-29-31-36(39)37(34-35)41-2/h29-32,34,39H,3-28,33H2,1-2H3/b32-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGLOISSVVAGBD-NHQGMKOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H66O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35321-71-2
Record name Cluytyl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035321712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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